molecular formula C22H26N6O2 B1681230 Tameridone CAS No. 102144-78-5

Tameridone

Cat. No. B1681230
M. Wt: 406.5 g/mol
InChI Key: OJOSYHJYEWUYGU-UHFFFAOYSA-N
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Description

Tameridone is a sedative . It has the molecular formula of C22H26N6O2 and a molecular weight of 406.481 .


Physical And Chemical Properties Analysis

Tameridone has a density of 1.4±0.1 g/cm³. Its boiling point is 684.1±65.0 °C at 760 mmHg. The vapor pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 100.3±3.0 kJ/mol. The flash point is 367.5±34.3 °C. The index of refraction is 1.721. The molar refractivity is 114.5±0.5 cm³. It has 8 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

1. Potential in Targeting Aging

Tameridone, as part of studies related to aging, has been implicated in extending lifespan and healthspan. A notable example is the TAME (Targeting Aging with Metformin) trial, which explores the use of metformin, a drug with protective effects against age-related diseases, as a stepping stone to developing more effective drugs targeting aging (Barzilai et al., 2016).

2. Involvement in Antioxidant and Nephroprotective Effects

Research on Tameridone includes its role in offering antioxidant and nephroprotective effects. This is evidenced in studies involving Trifolium alexandrinum methanolic extract (TAME), showing significant antioxidant effects and protective roles in maintaining renal urine and serum markers in treated rats (Shah et al., 2014).

3. Role in Geroscience-Guided Clinical Trials

Tameridone's applications extend to geroscience-guided clinical trials, such as TAME. These trials focus on affecting molecular aging pathways to slow down age-related multimorbidity and functional decline. The selection of appropriate blood-based biomarkers for such trials, including TAME, indicates the crucial role of Tameridone in aging research (Justice et al., 2018).

4. Benefits in Attenuating Aging Hallmarks

Tameridone, through metformin (as part of TAME), has been identified to attenuate the hallmarks of aging. It influences nutrient sensing, autophagy, intercellular communication, and protects against macromolecular damage, thereby contributing significantly to gerotherapeutics (Kulkarni, Gubbi, & Barzilai, 2020).

5. Molecular Pathology Endpoints in Aging Studies

The role of Tameridone in aging is further highlighted by its inclusion in the first clinical trial targeting fundamental processes of aging (TAME). This trial serves as a precursor to a range of therapeutic interventions aimed at extending lifespan or healthspan, demonstrating Tameridone's critical role in aging pathology (Niedernhofer, Kirkland, & Ladiges, 2017).

Safety And Hazards

Relevant Papers

I found a systematic review on pill and medication dispensers from a human-centered perspective . While it doesn’t specifically mention Tameridone, it provides valuable insights into the broader context of medication management and adherence, which could be relevant to the use of Tameridone as a sedative. More specific papers on Tameridone were not found in the search .

properties

IUPAC Name

7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-25-20-19(21(29)26(2)22(25)30)28(14-24-20)12-11-27-9-7-15(8-10-27)17-13-23-18-6-4-3-5-16(17)18/h3-6,13-15,23H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOSYHJYEWUYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144705
Record name Tameridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tameridone

CAS RN

102144-78-5
Record name Tameridone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102144785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tameridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAMERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ATQ0K1LA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5 parts of 7-(2-chloroethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, 4 parts of 3-(4-piperidinyl)-1H-indole, 8 parts of sodium carbonate, 1 part of potassium iodide and 120 parts of 4-methyl-2-pentanone was stirred and refluxed overnight. The reaction mixture was cooled, water was added and the layers were separated. The organic phase was dried, filtered and evaporated. The residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from 4-methyl-2-pentanone, yielding 4 parts (50%) of 7-[2-[4-(1H-indol-3-yl)-1-piperidinyl]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione; mp. 201.2° C. (compound 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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